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Overall Survival Results from MONALEESA Trials

The table below summarizes the key OS findings from the three pivotal phase IIl MONALEESA trials.

Hazard
. . Treatment Control Median OS .
Trial (Population) . Ratio (HR) References
Regimen Arm (Months)
for OS
MONALEESA-2 Ribociclib + Letrozole 63.9 vs. 0.765 (95%  [1] [2]
(Postmenopausal, 1L) Letrozole 51.4 Cl: 0.628-
0.932)
MONALEESA-3 Ribociclib + Fulvestrant 67.6 vs. 0.673 (95% [3][2]
(Postmenopausal, 1L Fulvestrant 51.8 Cl: 0.504-
subgroup) 0.899)
MONALEESA-7 Ribociclib + NSAI + 58.7 vs. 0.798 (95%  [4] [2]
(Premenopausal, 1L) NSAI + Goserelin 47.7* Cl: 0.615-
Goserelin 1.035)

Note: The OS benefit in the MONALEESA-7 ITT population was statistically significant at the primary
analysis (HR=0.71; 95% CI: 0.54-0.95). The extended follow-up result shown here is observational. [4] [2]
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Experimental Methodology and Trial Designs

The MONALEESA trials shared core design principles while investigating different patient populations and
endocrine therapy (ET) partners.

Core MONALEESA Trial Design
* Phase lll, Randomized, Double-Blind, Placebo-Controlled
* Primary Endpoint: Progression-Free Survival (PFS)
« Key Secondary Endpoint: Overall Survival (OS)

/

Performed in subgroup

Click to download full resolution via product page

Key Methodological Details:

¢ Common Protocol: All three trials were phase Ill, randomized, double-blind, and placebo-controlled.
[1] [5] [4] The primary endpoint was Progression-Free Survival (PFS), with OS as a key secondary
endpoint.

o Stratification: Randomization was stratified by the presence or absence of liver and/or lung
metastases and prior treatment status. [5] [4]

e Biomarker Analysis: In exploratory analyses, tumor samples underwent PAM50 intrinsic
subtyping. This identified four subtypes: Luminal A, Luminal B, HER2-enriched, and Basal-like,
which were analyzed for their prognostic and predictive value. [1]

Biomarker and Subgroup Analyses

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.smolecule.com/products/s002107?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8963148/
https://pubmed.ncbi.nlm.nih.gov/29860922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9377723/
https://pubmed.ncbi.nlm.nih.gov/29860922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9377723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8963148/
https://www.smolecule.com/products/s002107?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Further analyses explored the consistency of ribeciclib's benefit across different patient subgroups and

biological markers.

«Luminal A: HR0.75 )
e Luminal B: HR 0.69

« HER2-Enriched: HR 0.60

* Basal-like: HR 1.89 (NS)/

* Bone-only: HR 0.78 )

 Liver mets: HR 0.81
G’,iomarker & Subgroup Analyses)—» « Liver/Lung mets: HR 0.81
* <3 sites: HR 0.78
¢ >3 sites: HR 0.71 )

* No compromise in OS
» Median OS similar with/without reduction

Click to download full resolution via product page

Key Findings from Subgroup Analyses:

¢ Intrinsic Subtype: Ribociclib provided a significant OS benefit across Luminal A, Luminal B, and
HER2-enriched subtypes, with the greatest magnitude observed in HER2-enriched. No significant
benefit was observed in the small subgroup of patients with Basal-like tumors. [1]

¢ Metastatic Site: The OS benefit was consistent regardless of the presence or number of

metastases (e.g., bone-only, liver, lung). [1]

¢ Dose Reductions: Analysis confirmed that dose reductions (e.g., from 600 mg to 400 mg or 200
mg) to manage adverse events did not compromise overall survival, supporting the feasibility of
maintaining treatment efficacy while managing toxicity. [6]

Cross-Trial Comparison and Safety

When considering ribociclib in the context of other CDK4/6 inhibitors, both efficacy and safety profiles are
important.
e Overall Survival in Network Meta-Analysis: A 2024 network meta-analysis of seven phase Il trials

found no statistically significant differences in OS between ribociclib, abemaciclib, and
palbociclib when combined with endocrine therapy. [7]
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o Safety and Tolerability Profile: While the three CDK4/6 inhibitors have differing toxicity profiles, the
analysis highlighted that treatment discontinuation and death due to adverse events were
significantly higher with abemaciclib compared to both palbociclib and ribociclib. [7] Common
grade 3/4 adverse events with ribociclib include neutropenia, which is manageable with monitoring.

[5]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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